2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
Overview
Description
2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with phthalazinone: The oxadiazole intermediate can be coupled with a phthalazinone derivative using suitable coupling agents like EDCI or DCC.
Introduction of the phenyl and pyridinyl groups: These groups can be introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridinyl rings.
Reduction: Reduction reactions can occur at the oxadiazole ring or the phthalazinone core.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: KMnO4, H2O2, or other peroxides.
Reducing agents: NaBH4, LiAlH4, or catalytic hydrogenation.
Coupling reagents: EDCI, DCC, or palladium catalysts for cross-coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Phthalazinone derivatives are often investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
The compound may find applications in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies involving molecular docking, binding assays, and cellular experiments are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone derivatives: These include various substituted phthalazinones with different biological activities.
Oxadiazole derivatives: Compounds containing the oxadiazole ring are known for their diverse pharmacological properties.
Pyridinyl derivatives: These compounds are widely studied for their roles in medicinal chemistry.
Uniqueness
The uniqueness of 2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-phenyl-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N5O2/c27-21-17-11-5-4-10-16(17)18(24-26(21)15-8-2-1-3-9-15)20-23-19(25-28-20)14-7-6-12-22-13-14/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXILDFMJFHYTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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